molecular formula C5H9BrO B12430004 1-Bromo-2-ethoxycyclopropane CAS No. 1035798-85-6

1-Bromo-2-ethoxycyclopropane

Katalognummer: B12430004
CAS-Nummer: 1035798-85-6
Molekulargewicht: 165.03 g/mol
InChI-Schlüssel: ZWWCCVSLTYAXLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-ethoxycyclopropane is an organic compound that belongs to the class of cycloalkanes It is characterized by a three-membered cyclopropane ring substituted with a bromine atom and an ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxycyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane with bromine in the presence of an ethoxy group donor. The reaction typically requires a solvent such as carbon disulfide and is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine and ethoxy group donors. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-ethoxycyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethoxycyclopropanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethoxycyclopropene.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Substitution: 2-Ethoxycyclopropanol.

    Elimination: Ethoxycyclopropene.

    Oxidation: Ethoxycyclopropanone or ethoxycyclopropanoic acid.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-ethoxycyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-ethoxycyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The bromine atom can act as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2-methoxycyclopropane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Bromo-2-chlorocyclopropane: Contains a chlorine atom instead of an ethoxy group.

    1-Bromo-2-ethoxycyclobutane: Larger ring size with similar substituents.

Uniqueness: 1-Bromo-2-ethoxycyclopropane is unique due to its combination of a strained three-membered ring and the presence of both bromine and ethoxy substituents

Eigenschaften

CAS-Nummer

1035798-85-6

Molekularformel

C5H9BrO

Molekulargewicht

165.03 g/mol

IUPAC-Name

1-bromo-2-ethoxycyclopropane

InChI

InChI=1S/C5H9BrO/c1-2-7-5-3-4(5)6/h4-5H,2-3H2,1H3

InChI-Schlüssel

ZWWCCVSLTYAXLH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.